molecular formula C8H12N2O B1457099 [(6-Methoxypyridin-2-yl)methyl](methyl)amine CAS No. 1060806-94-1

[(6-Methoxypyridin-2-yl)methyl](methyl)amine

Cat. No. B1457099
M. Wt: 152.19 g/mol
InChI Key: ZCDSYDMWOVSOBD-UHFFFAOYSA-N
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Description

“(6-Methoxypyridin-2-yl)methylamine” is a chemical compound with the molecular formula C8H12N2O . It has a molecular weight of 152.19 g/mol. This compound is traditionally challenging to access and provides a chemically differentiated building block for organic synthesis and medicinal chemistry .


Molecular Structure Analysis

The InChI code for “(6-Methoxypyridin-2-yl)methylamine” is 1S/C8H12N2O/c1-9-6-7-4-3-5-8(10-7)11-2/h3-5,9H,6H2,1-2H3. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“(6-Methoxypyridin-2-yl)methylamine” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.

Scientific Research Applications

Application Summary

“(6-Methoxypyridin-2-yl)methylamine” has been used in the synthesis of complex organic molecules, which are then analyzed using crystallography .

Methods of Application

In one study, the compound was used to synthesize "9-bromo-4-(6-methoxypyridin-2-yl)-5,6-dihydrobenzo[h]quinazolin-2-amine" . The resulting crystal structure was analyzed using X-ray diffraction. The crystal was a colourless block with a size of 0.16 × 0.15 × 0.12 mm, and the wavelength used for the analysis was Mo K α radiation (0.71073 Å) .

In another study, the compound was used to synthesize "(E)-7-hydroxy-2-((6-methoxypyridin-2-yl)methylene)-3,4-dihydronaphthalen-1(2H)-one" . The resulting crystal structure was also analyzed using X-ray diffraction .

Results or Outcomes

The studies provided detailed information about the crystal structures of the synthesized compounds . For example, in the first study, the crystal structure was found to be monoclinic, with a volume of 1657.8 (2) Å^3 . In the second study, the crystal structure was found to be triclinic, with a volume of 1358.48 (15) Å^3 .

Synthesis of (E)-7-methoxy-2-((6-methoxypyridin-2-yl)methylene)-tetralone

Application Summary

This compound has been used in the synthesis of "(E)-7-methoxy-2-((6-methoxypyridin-2-yl)methylene)-tetralone" .

Methods of Application

The compound was synthesized and its crystal structure was analyzed using X-ray diffraction . The crystal was a colourless block with a size of 0.15 × 0.12 × 0.11 mm, and the wavelength used for the analysis was Mo K α radiation (0.71073 Å) .

Results or Outcomes

The crystal structure was found to be triclinic, with a volume of 718.16 (12) Å^3 . The dihedral angle between the benzene and pyridine rings is 24.28 (7)° .

Synthesis of 9-bromo-4-(6-methoxypyridin-2-yl)-5,6-dihydrobenzo[h]quinazolin-2-amine

Application Summary

This compound has been used in the synthesis of "9-bromo-4-(6-methoxypyridin-2-yl)-5,6-dihydrobenzo[h]quinazolin-2-amine" .

Methods of Application

The compound was synthesized and its crystal structure was analyzed using X-ray diffraction . The crystal was a colourless block with a size of 0.16 × 0.15 × 0.12 mm, and the wavelength used for the analysis was Mo K α radiation (0.71073 Å) .

Results or Outcomes

The crystal structure was found to be monoclinic, with a volume of 1657.8 (2) Å^3 . The molecular structure is shown in the figure .

Synthesis of (E)-7-methoxy-2-((6-methoxypyridin-2-yl)methylene)-tetralone

Application Summary

This compound has been used in the synthesis of "(E)-7-methoxy-2-((6-methoxypyridin-2-yl)methylene)-tetralone" .

Methods of Application

The compound was synthesized and its crystal structure was analyzed using X-ray diffraction . The crystal was a colourless block with a size of 0.15 × 0.12 × 0.11 mm, and the wavelength used for the analysis was Mo K α radiation (0.71073 Å) .

Results or Outcomes

The crystal structure was found to be triclinic, with a volume of 718.16 (12) Å^3 . The dihedral angle between the benzene and pyridine rings is 24.28 (7)° . In the crystal, molecules are connected through weak C–H–O hydrogen bonds .

Synthesis of 9-bromo-4-(6-methoxypyridin-2-yl)-5,6-dihydrobenzo[h]quinazolin-2-amine

Application Summary

This compound has been used in the synthesis of "9-bromo-4-(6-methoxypyridin-2-yl)-5,6-dihydrobenzo[h]quinazolin-2-amine" .

Methods of Application

The compound was synthesized and its crystal structure was analyzed using X-ray diffraction . The crystal was a colourless block with a size of 0.16 × 0.15 × 0.12 mm, and the wavelength used for the analysis was Mo K α radiation (0.71073 Å) .

Results or Outcomes

The crystal structure was found to be monoclinic, with a volume of 1657.8 (2) Å^3 . The molecular structure is shown in the figure .

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral, indicating that it may be harmful if swallowed . It’s recommended to handle this compound with appropriate safety measures.

properties

IUPAC Name

1-(6-methoxypyridin-2-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-9-6-7-4-3-5-8(10-7)11-2/h3-5,9H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCDSYDMWOVSOBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(6-Methoxypyridin-2-yl)methyl](methyl)amine

CAS RN

1060806-94-1
Record name [(6-methoxypyridin-2-yl)methyl](methyl)amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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